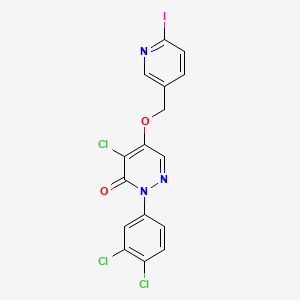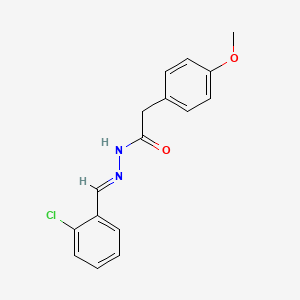
(1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its methacrylate groups, which are commonly used in polymer chemistry due to their ability to undergo polymerization reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of cyclohexanediyloxycarbonylimino derivatives, followed by their reaction with methacrylate groups under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to ensure high-quality output. The use of automated systems and continuous monitoring of reaction parameters helps in optimizing the production process and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate can undergo various chemical reactions, including:
Polymerization: The methacrylate groups can participate in free radical polymerization, leading to the formation of polymers with diverse properties.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Oxidation and Reduction: Depending on the reaction conditions, the compound can be oxidized or reduced, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators for polymerization, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The choice of solvent, temperature, and pH can significantly influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, polymerization reactions yield polymers with varying molecular weights and properties, while substitution reactions result in modified derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate is used as a monomer in the synthesis of advanced polymers. These polymers find applications in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.
Biology and Medicine
In the field of biology and medicine, this compound is explored for its potential use in drug delivery systems and biomedical devices. Its ability to form biocompatible polymers makes it suitable for applications such as tissue engineering and controlled drug release.
Industry
Industrially, the compound is utilized in the production of high-performance materials, including optical lenses, dental materials, and electronic components. Its versatility and stability make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate primarily involves its ability to undergo polymerization reactions. The methacrylate groups in the compound can form cross-linked networks, resulting in materials with enhanced mechanical strength and durability. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A Dimethacrylate (BisDMA): Similar in structure, but with different substituents, leading to variations in properties and applications.
Ethylene Glycol Dimethacrylate (EGDMA): Another methacrylate compound used in polymer synthesis, but with a simpler structure.
Uniqueness
(1-Methylethylidene)bis(4,1-cyclohexanediyloxycarbonylimino(methyl-3,1-phenylene)iminocarbonyloxy-2,1-ethanediyl) bismethacrylate stands out due to its complex structure, which imparts unique properties to the resulting polymers. Its ability to form highly cross-linked networks makes it particularly valuable in applications requiring high mechanical strength and chemical resistance.
Eigenschaften
CAS-Nummer |
78260-87-4 |
|---|---|
Molekularformel |
C45H60N4O12 |
Molekulargewicht |
849.0 g/mol |
IUPAC-Name |
2-[[2-methyl-3-[[4-[2-[4-[[2-methyl-3-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]phenyl]carbamoyloxy]cyclohexyl]propan-2-yl]cyclohexyl]oxycarbonylamino]phenyl]carbamoyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C45H60N4O12/c1-27(2)39(50)56-23-25-58-41(52)46-35-11-9-13-37(29(35)5)48-43(54)60-33-19-15-31(16-20-33)45(7,8)32-17-21-34(22-18-32)61-44(55)49-38-14-10-12-36(30(38)6)47-42(53)59-26-24-57-40(51)28(3)4/h9-14,31-34H,1,3,15-26H2,2,4-8H3,(H,46,52)(H,47,53)(H,48,54)(H,49,55) |
InChI-Schlüssel |
CZJPAXJJFQZCKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1NC(=O)OC2CCC(CC2)C(C)(C)C3CCC(CC3)OC(=O)NC4=CC=CC(=C4C)NC(=O)OCCOC(=O)C(=C)C)NC(=O)OCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


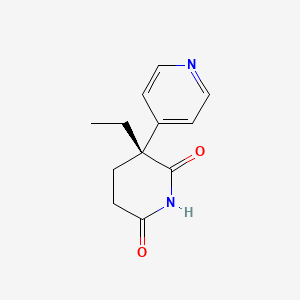
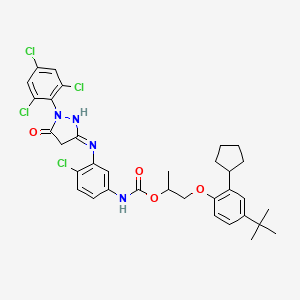
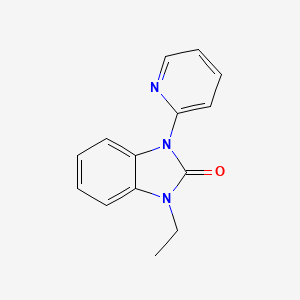
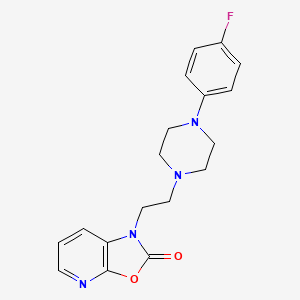
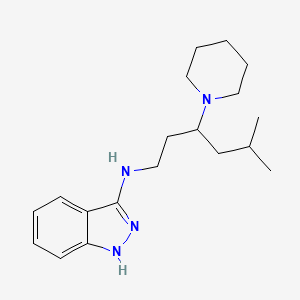
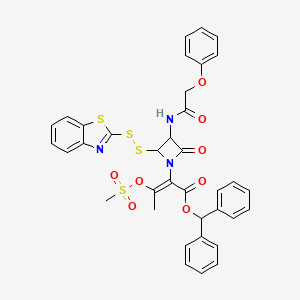


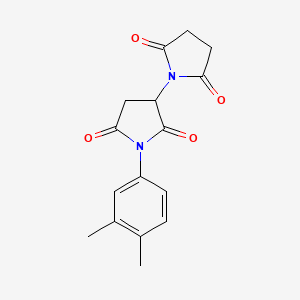
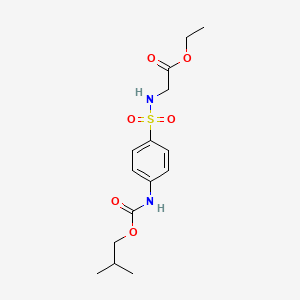

![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
